molecular formula C17H18N2O2S B3057432 1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one CAS No. 80568-23-6

1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one

Cat. No.: B3057432
CAS No.: 80568-23-6
M. Wt: 314.4 g/mol
InChI Key: UVGAMKSBWCQFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core, which is a sulfur-containing analog of xanthene, and is functionalized with a hydroxy group and a dimethylaminoethylamino side chain. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid derivatives, under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

    Attachment of the Dimethylaminoethylamino Side Chain: The final step involves the nucleophilic substitution reaction where the dimethylaminoethylamino group is introduced. This can be achieved by reacting the intermediate compound with 2-dimethylaminoethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thioxanthenes with different functional groups.

Scientific Research Applications

1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethylaminoethylamino side chain contribute to its binding affinity and reactivity with biological molecules. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one can be compared with other similar compounds, such as:

    1-(2-Dimethylaminoethylamino)anthraquinone: Similar structure but with an anthraquinone core instead of thioxanthene.

    1,8-Bis(2-dimethylaminoethylamino)anthraquinone: Contains two dimethylaminoethylamino groups and an anthraquinone core.

    2-(Dimethylamino)ethyl methacrylate: A monomer used in polymer synthesis with a similar dimethylaminoethylamino group.

The uniqueness of this compound lies in its thioxanthene core and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-4-hydroxythioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-19(2)10-9-18-12-7-8-13(20)17-15(12)16(21)11-5-3-4-6-14(11)22-17/h3-8,18,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGAMKSBWCQFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)O)SC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316767
Record name 1-(2-DIMETHYLAMINOETHYLAMINO)-4-HYDROXY-THIOXANTHEN-9-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80568-23-6
Record name NSC306669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-DIMETHYLAMINOETHYLAMINO)-4-HYDROXY-THIOXANTHEN-9-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one
Reactant of Route 2
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one
Reactant of Route 3
Reactant of Route 3
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one
Reactant of Route 4
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one
Reactant of Route 5
Reactant of Route 5
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one
Reactant of Route 6
Reactant of Route 6
1-(2-Dimethylaminoethylamino)-4-hydroxy-thioxanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.